molecular formula C14H19IO3 B4199714 4-Hexoxy-3-iodo-5-methoxybenzaldehyde

4-Hexoxy-3-iodo-5-methoxybenzaldehyde

Cat. No.: B4199714
M. Wt: 362.20 g/mol
InChI Key: SFSXRUVVBWQPGJ-UHFFFAOYSA-N
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Description

4-(Hexyloxy)-3-iodo-5-methoxybenzaldehyde is an aromatic aldehyde compound with a complex structure It consists of a benzene ring substituted with a hexyloxy group at the 4-position, an iodine atom at the 3-position, and a methoxy group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hexoxy-3-iodo-5-methoxybenzaldehyde typically involves multiple steps, starting from a suitable benzene derivative. One common method involves the following steps:

    Nitration: The starting benzene derivative undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is reduced to an amino group.

    Diazotization and Sandmeyer Reaction: The amino group is converted to an iodo group using diazotization followed by the Sandmeyer reaction.

    Alkylation: The hexyloxy group is introduced via alkylation.

    Formylation: Finally, the formyl group is introduced to obtain the desired aldehyde.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-(Hexyloxy)-3-iodo-5-methoxybenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to a primary alcohol.

    Substitution: The iodine atom can be substituted with other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (RSH) can be used for substitution reactions.

Major Products

    Oxidation: 4-(Hexyloxy)-3-iodo-5-methoxybenzoic acid.

    Reduction: 4-(Hexyloxy)-3-iodo-5-methoxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Hexyloxy)-3-iodo-5-methoxybenzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Hexoxy-3-iodo-5-methoxybenzaldehyde depends on its specific application. In general, the compound may interact with biological molecules through its functional groups, leading to various biochemical effects. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially altering their function.

Comparison with Similar Compounds

Similar Compounds

    4-(Hexyloxy)-3-iodo-5-methylbenzaldehyde: Similar structure but with a methyl group instead of a methoxy group.

    4-(Hexyloxy)-3-bromo-5-methoxybenzaldehyde: Similar structure but with a bromine atom instead of an iodine atom.

    4-(Hexyloxy)-3-iodo-5-ethoxybenzaldehyde: Similar structure but with an ethoxy group instead of a methoxy group.

Uniqueness

4-(Hexyloxy)-3-iodo-5-methoxybenzaldehyde is unique due to the combination of its substituents, which confer specific chemical properties and reactivity. The presence of the iodine atom makes it particularly useful for certain substitution reactions, while the hexyloxy and methoxy groups influence its solubility and interaction with other molecules.

Properties

IUPAC Name

4-hexoxy-3-iodo-5-methoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19IO3/c1-3-4-5-6-7-18-14-12(15)8-11(10-16)9-13(14)17-2/h8-10H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFSXRUVVBWQPGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC1=C(C=C(C=C1I)C=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19IO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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